1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid
Description
1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid is a bicyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted with a carboxylic acid group at position 2 and a tetrahydro-2H-pyran-4-yl (THP) moiety at position 1. The THP group is a six-membered oxygen-containing heterocycle, contributing to the molecule’s stereoelectronic properties.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(oxan-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8/h8-9H,1-7H2,(H,12,13) |
InChI Key |
VPEJNVLGEJBYLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Alkylation Approach
A common method involves the direct alkylation of pyrrolidine-2-carboxylic acid derivatives. The process typically includes:
- Protection of the carboxyl and/or amino groups to prevent side reactions.
- Generation of a nucleophilic species (such as a sodium or lithium alkoxide) from the pyrrolidine derivative using a strong base (e.g., sodium hydride, n-butyllithium).
- Reaction with a suitable alkylating agent containing the tetrahydropyran-4-yl group, often in the presence of a phase transfer catalyst (e.g., quaternary ammonium salts, polyethylene glycol).
- Deprotection to yield the final product.
- Protect the carboxyl group (e.g., as a tert-butyl ester).
- Treat with a strong base to form the nucleophilic intermediate.
- Alkylate with a tetrahydropyran-4-yl halide or tosylate.
- Remove protecting groups under acidic or basic conditions to yield the target acid.
Cyclization and Hydrogenation Approaches
Some routes utilize cyclization of suitable precursors or catalytic hydrogenation of unsaturated intermediates:
- Cyclization of amino acid derivatives with appropriately protected side chains.
- Catalytic hydrogenation of double-bonded intermediates to achieve the desired ring system and stereochemistry.
- Careful control of reaction conditions is necessary to avoid racemization, especially when preparing chiral products.
Protecting Group Strategies
Protecting groups play a crucial role in multi-step syntheses:
- Carboxyl group protection (e.g., tert-butyl, benzyl esters) prevents unwanted reactions during alkylation and cyclization.
- Nitrogen protection (e.g., Boc, Cbz) ensures selectivity and stability.
- Deprotection steps are typically performed under acidic or hydrogenolytic conditions.
Representative Yields and Challenges
Yields for these methods vary:
- Alkylation and cyclization reactions often provide moderate to good yields (40–75%), depending on the substrate and protecting groups.
- Catalytic hydrogenation can lead to racemization unless conditions are carefully controlled.
- Some methods require hazardous reagents (e.g., 9-borabicyclo[3.3.1]nonane, borane), limiting scalability.
Data Tables
Comparison of Synthetic Methods
| Method | Key Steps | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of protected proline | Protection, alkylation, deprotection | 40–75% | Straightforward, scalable | Racemization risk, need for strong bases |
| Cyclization | Cyclization of amino acid derivatives | 30–60% | Stereocontrol possible | Multi-step, protecting group management |
| Catalytic hydrogenation | Hydrogenation of unsaturated precursors | 27–56% | Access to cis isomers | Racemization, use of hazardous reagents |
Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid | C10H17NO3 | Pyrrolidine and tetrahydropyran rings |
| 1-Tetrahydro-2H-pyran-4-carboxylic acid | C6H10O3 | Simple carboxylic acid derivative |
| 1-Tetrahydro-2H-pyran-4-yloxyacetic acid | C8H14O4 | Contains an ether linkage |
| 1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylic acid | C11H19NO3 | Piperidine ring adds complexity |
Notes and Recommendations
- Future research should focus on developing greener, higher-yielding, and stereoselective methods, minimizing hazardous reagents and racemization.
- Detailed mechanistic studies and optimization of protecting group strategies could enhance both yield and selectivity.
- Given the compound’s potential in medicinal chemistry, scalable and robust synthetic protocols are highly desirable.
Chemical Reactions Analysis
Types of Reactions: 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid is a heterocyclic compound with a tetrahydropyran ring fused to a pyrrolidine moiety. Its potential lies in medicinal chemistry and organic synthesis due to its structural features that may influence biological activity. The carboxylic acid functional group present in the compound allows it to undergo reactions that can be utilized in various synthetic pathways to derive more complex molecules or modify the compound for specific applications.
Potential Applications
- Medicinal Chemistry Compounds with similar structures to this compound have exhibited significant pharmacological properties. The tetrahydropyran and pyrrolidine rings suggest potential interactions with biological targets such as enzymes or receptors. These compounds have been studied for their roles as inhibitors in enzyme activity, particularly in cancer therapy and metabolic disorders.
- Interaction Studies Interaction studies are crucial for understanding the biological implications of this compound. These studies may elucidate the compound's mechanism of action and potential therapeutic benefits.
Structural Similarities
This compound shares structural similarities with other compounds, which can be compared based on their functional groups and biological activities.
Synthetic Routes
Various synthetic routes have been explored for the preparation of this compound. Common methods include:
- Utilizing appropriately substituted pyrrolidine derivatives
- Employing ring-closing metathesis strategies
- Functionalizing tetrahydropyran precursors
Mechanism of Action
The mechanism of action of 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine-Carboxylic Acid Backbones
4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid
- Structure : Retains the pyrrolidine-2-carboxylic acid core but replaces the THP group with a hydroxymethyl substituent at position 3.
- Molecular Formula: C₆H₁₁NO₃ vs. C₁₀H₁₅NO₃ (target compound).
- This compound is a known intermediate in the synthesis of proline derivatives .
1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic Acid
- Structure : Replaces the pyrrolidine ring with a pyrazole ring. The THP group is attached via a methylene bridge at position 1.
- Molecular Formula: C₁₀H₁₄N₂O₃ vs. C₁₀H₁₅NO₃ (target compound).
- Key Differences : The pyrazole ring introduces aromaticity and hydrogen-bonding capabilities, which may influence target binding specificity. The methylene spacer increases conformational flexibility compared to the direct THP-pyrrolidine linkage .
Analogues with Pyrimidine or Triazole Heterocycles
6-[(Tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinecarboxylic Acid
- Structure: Features a pyrimidine ring substituted with a carboxylic acid at position 4 and a THP-amino group at position 4.
- Molecular Formula: C₁₀H₁₃N₃O₃ vs. C₁₀H₁₅NO₃ (target compound).
- The THP-amino group may enhance metabolic stability compared to primary amines .
2-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic Acid
- Structure : Combines a triazolopyridine core with a THP substituent and carboxylic acid.
- Molecular Formula: C₁₂H₁₂N₄O₃ vs. C₁₀H₁₅NO₃ (target compound).
- Key Differences : The fused triazole-pyridine system introduces nitrogen-rich heteroaromaticity, which could improve binding to enzymes or receptors requiring multiple hydrogen-bonding partners .
Physicochemical and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₅NO₃ | 197.23 g/mol | THP, pyrrolidine, carboxylic acid | Moderate lipophilicity; chiral centers |
| 4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid | C₆H₁₁NO₃ | 145.16 g/mol | Hydroxymethyl, pyrrolidine, carboxylic acid | High hydrophilicity; metabolic precursor |
| 6-(THP-amino)pyrimidine-4-carboxylic acid | C₁₀H₁₃N₃O₃ | 223.23 g/mol | THP-amino, pyrimidine, carboxylic acid | Aromaticity; potential kinase inhibition |
| 1-((THP-3-yl)methyl)pyrazole-4-carboxylic acid | C₁₀H₁₄N₂O₃ | 210.23 g/mol | THP-methyl, pyrazole, carboxylic acid | Conformational flexibility; metal-binding |
Key Observations :
Biological Relevance : Pyrimidine and triazole derivatives (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to their heteroaromatic cores, whereas pyrrolidine derivatives may target proteases or transporters .
Synthetic Utility : Compounds like 1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylic acid hydrochloride () are used as intermediates in peptide mimetics, highlighting the versatility of THP-containing carboxylic acids in medicinal chemistry .
Biological Activity
1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid (CAS No. 1234318-70-7) is a compound with significant biological activity, primarily classified under carboxylic acids and pyrrolidines. Its molecular formula is with a molecular weight of 199.25 g/mol. This article delves into the biological activities associated with this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Structure
This compound features a tetrahydro-pyran ring fused to a pyrrolidine structure, contributing to its unique chemical properties. The presence of a carboxylic acid functional group enhances its reactivity and potential biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| Purity | >90% |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for pharmaceutical applications in treating infections.
- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of pyrrolidine compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
- Anti-inflammatory Research : In an experimental model of arthritis, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight. This suggests its potential role in managing autoimmune disorders.
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicate that the compound has a low toxicity profile, with no significant adverse effects observed at therapeutic doses. Further studies are needed to establish chronic toxicity levels.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the pyrrolidine-2-carboxylic acid core via cyclization of chiral precursors (e.g., Strecker synthesis or enzymatic resolution) .
- Step 2 : Introduction of the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Critical parameters include temperature (often 0–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling) .
- Key Data :
| Step | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| 1 | 65–75 | ≥95 | 12–24 |
| 2 | 50–60 | ≥90 | 6–12 |
| Data derived from analogous pyrrolidine derivatives . |
Q. How is the stereochemical configuration of this compound validated?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice interactions .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
- Optical Rotation : Matches experimental [α]D values with computational predictions (e.g., density functional theory) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of enantiomerically pure this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict transition states for stereoselective steps (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
- Reaction Path Screening : Tools like ICReDD integrate experimental data with machine learning to prioritize high-yield pathways .
- Case Study : A 30% reduction in reaction steps was achieved for a related pyrrolidine derivative using DFT-guided optimization .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity, and what contradictions exist in published data?
- Methodological Answer :
- SAR Studies : Compare analogues (e.g., cyclohexyl vs. pyran-4-yl substituents) using in vitro assays (e.g., enzyme inhibition) .
- Contradictions :
- Study A : Pyran-4-yl substitution enhanced binding to GABA receptors (IC50 = 12 nM) .
- Study B : Cyclohexyl analogues showed superior metabolic stability (t1/2 = 8.2 h vs. 3.5 h for pyran-4-yl) .
- Resolution : Cross-validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What analytical strategies resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Methodological Answer :
- DSC/TGA : Verify melting points (e.g., reported mp = 87–89°C ) under controlled heating rates (5°C/min).
- Solubility Profiling : Use shake-flask method with HPLC quantification across pH 1–7.4 buffers .
- Example : A 5°C variation in mp was traced to residual solvents (≥2% by GC-MS); recrystallization from ethanol/water improved consistency .
Methodological Resources
Q. What techniques are recommended for characterizing intermolecular interactions of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) .
- Cryo-EM : Resolves ligand-protein complexes at near-atomic resolution (e.g., for enzyme active sites) .
- NMR Titration : Maps binding epitopes via chemical shift perturbations (e.g., 1H-15N HSQC) .
Q. How can enantiomeric excess (ee) be quantified during large-scale synthesis?
- Methodological Answer :
- Chiral Derivatization : Use Marfey’s reagent (FDAA) followed by LC-MS .
- Circular Dichroism (CD) : Correlate CD spectra with ee% using calibration curves .
- Process Control : Implement PAT (Process Analytical Technology) with inline IR spectroscopy .
Data Contradiction Analysis
Q. Why do computational predictions of this compound’s logP vary across studies, and how can this be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
